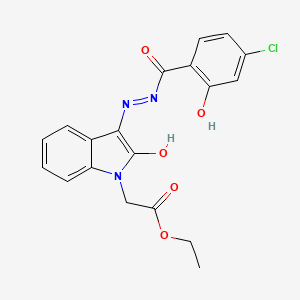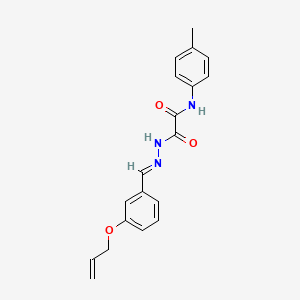![molecular formula C28H28N2O7S B12012317 ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012317.png)
ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetyloxy, ethoxy, methoxy, and carboxylate. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the benzylidene group: The benzylidene moiety is introduced through a condensation reaction between an aldehyde and the thiazolo[3,2-a]pyrimidine core.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, and the implementation of purification methods like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The functional groups present in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar core structures but different functional groups.
Benzylidene derivatives: Compounds with benzylidene moieties but different core structures.
Carboxylate esters: Compounds with carboxylate ester groups but different overall structures.
Propriétés
Formule moléculaire |
C28H28N2O7S |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-6-35-22-14-18(12-13-21(22)37-17(4)31)15-23-26(32)30-25(19-10-8-9-11-20(19)34-5)24(27(33)36-7-2)16(3)29-28(30)38-23/h8-15,25H,6-7H2,1-5H3/b23-15- |
Clé InChI |
BDVVJUGKHWKCPH-HAHDFKILSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)OC(=O)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12012259.png)

![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012274.png)
![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)


![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
